molecular formula C21H27NO3S B288243 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline

Cat. No. B288243
M. Wt: 373.5 g/mol
InChI Key: YVKDYRWRAQGPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline, also known as EIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIM belongs to the class of indoline derivatives and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has also been shown to possess analgesic properties by modulating the activity of opioid receptors. In addition, 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has been found to exhibit antipyretic activity by reducing fever.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the COX enzyme, 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has also been found to modulate the activity of opioid receptors, thereby reducing pain. In addition, 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has been found to reduce fever by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline is also relatively inexpensive compared to other anti-inflammatory drugs. However, 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline in other diseases such as cancer and autoimmune disorders. Furthermore, the development of novel formulations of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline that improve its solubility and bioavailability could enhance its effectiveness in vivo. Finally, the investigation of the mechanism of action of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline at the molecular level could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 2-methylindoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline. The synthesis method of 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline has been optimized by several researchers to improve the yield and purity of the compound.

properties

Product Name

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C21H27NO3S/c1-6-25-20-11-15(4)18(14(2)3)13-21(20)26(23,24)22-16(5)12-17-9-7-8-10-19(17)22/h7-11,13-14,16H,6,12H2,1-5H3

InChI Key

YVKDYRWRAQGPAG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C

Origin of Product

United States

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